molecular formula C28H28N2O4 B14940243 methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B14940243
M. Wt: 456.5 g/mol
InChI Key: QFHZHZBSEMRSPZ-UHFFFAOYSA-N
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Description

Methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

Methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 4-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-3-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C28H28N2O4/c1-15-14-28(3,4)30-25-19(15)12-18(33-5)13-20(25)22(26(30)31)23-21(27(32)34-6)16(2)29-24(23)17-10-8-7-9-11-17/h7-14,22,29H,1-6H3

InChI Key

QFHZHZBSEMRSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=O)C(C3=C2C1=CC(=C3)OC)C4=C(NC(=C4C(=O)OC)C)C5=CC=CC=C5)(C)C

Origin of Product

United States

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